molecular formula C23H23N3O3S B3020651 N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 920477-13-0

N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B3020651
CAS RN: 920477-13-0
M. Wt: 421.52
InChI Key: ZTBWMVLXZDKNJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the imidazole and thiazole rings suggests a planar, aromatic structure for at least part of the molecule. The methoxyphenyl groups are likely to add steric bulk and could influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might make it more soluble in organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better activity or fewer side effects .

properties

IUPAC Name

6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-15-21(22(27)24-13-12-17-6-4-5-7-20(17)29-3)30-23-25-19(14-26(15)23)16-8-10-18(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBWMVLXZDKNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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